5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
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Overview
Description
5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazine core, a fluorohydroxyphenyl group, and an amino carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thieno[2,3-c]pyridazine derivative with a fluorohydroxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets suggests that it may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity, stability, and biocompatibility.
Mechanism of Action
The mechanism of action of 5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-[(3-chloro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
- 5-amino-N-[(3-bromo-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
- 5-amino-N-[(3-methyl-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Uniqueness
The uniqueness of 5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide lies in the presence of the fluorohydroxyphenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C16H15FN4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-7-8(2)20-21-16-12(7)13(18)14(24-16)15(23)19-6-9-3-4-11(22)10(17)5-9/h3-5,22H,6,18H2,1-2H3,(H,19,23) |
InChI Key |
GOWAKXRORUSYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)O)F)N)C |
Origin of Product |
United States |
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